

Spectroscopic Analysis of 1,3-Diphenoxylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diphenoxylbenzene

Cat. No.: B1666200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **1,3-diphenoxylbenzene** (CAS No: 3379-38-2), a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula of **1,3-diphenoxylbenzene** is $C_{18}H_{14}O_2$, with a molecular weight of 262.30 g/mol. The spectroscopic data presented below provides a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, $CDCl_3$)

The proton NMR spectrum of **1,3-diphenoxylbenzene** in deuterated chloroform reveals distinct signals corresponding to the aromatic protons of the central and flanking phenyl rings.

Chemical Shift (ppm)	Multiplicity	Assignment
7.32	m	Aromatic Protons
7.24	m	Aromatic Protons
7.10	m	Aromatic Protons
7.03	m	Aromatic Protons
6.71	m	Aromatic Protons
6.69	m	Aromatic Protons

¹³C NMR

Detailed experimental ¹³C NMR data for **1,3-diphenoxylbenzene** was not readily available in the searched public databases.

Infrared (IR) Spectroscopy

The IR spectrum of **1,3-diphenoxylbenzene** exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups. The spectrum can be accessed through the NIST WebBook.[\[1\]](#)[\[2\]](#) Key absorptions are expected in the regions for C-O-C stretching and aromatic C-H and C=C bending.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **1,3-diphenoxylbenzene** provides crucial information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
262.0	100.0	[M] ⁺ (Molecular Ion)
263.0	19.6	[M+1] ⁺
168.0	14.1	Fragment Ion
141.0	59.4	Fragment Ion
115.0	18.9	Fragment Ion
77.0	15.0	[C ₆ H ₅] ⁺ (Phenyl Cation)

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H NMR Spectroscopy

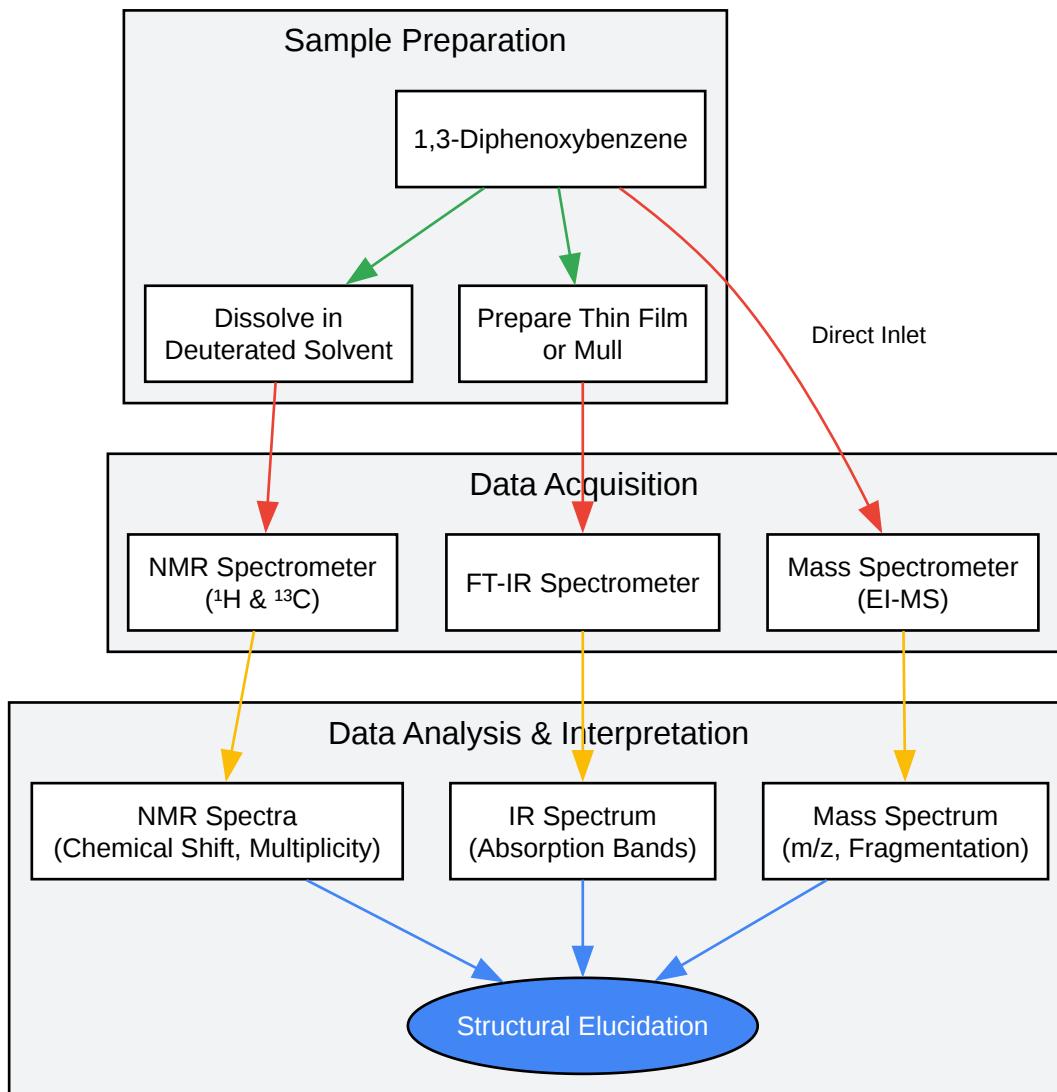
A solution of **1,3-diphenoxylbenzene** is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[\[3\]](#)[\[4\]](#) The spectrum is acquired on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm). Data processing involves Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR spectroscopy is identical to that for ¹H NMR. The spectrum is typically acquired on the same spectrometer, operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[\[5\]](#)

Infrared (IR) Spectroscopy

For solid samples like **1,3-diphenoxylbenzene**, the IR spectrum can be obtained using the thin solid film method.^[6] A small amount of the compound is dissolved in a volatile solvent such as methylene chloride. A drop of this solution is then deposited on a salt plate (e.g., NaCl or KBr).^[7] After the solvent evaporates, a thin film of the sample remains. The salt plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a mull can be prepared by grinding the solid with Nujol (a mineral oil) and placing the resulting paste between two salt plates.^{[8][9][10]}


Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds.^{[11][12]} The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).^{[13][14][15]} This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **1,3-diphenoxylbenzene**.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1,3-diphenoxyl- [webbook.nist.gov]
- 2. Benzene, 1,3-diphenoxyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 29.9 ^1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. webassign.net [webassign.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Diphenoxylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666200#spectroscopic-data-of-1-3-diphenoxylbenzene-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com